![molecular formula C22H10N6O2 B6121004 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile](/img/structure/B6121004.png)
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile, also known as IQN-17, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. This molecule is a member of the indoloquinazoline family and has been shown to have anti-cancer properties.
Wirkmechanismus
The mechanism of action of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CK2 in cancer cells, leading to the inhibition of cancer cell growth and induction of apoptosis. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to have anti-inflammatory effects and has potential therapeutic applications for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of multiple cancer cell lines at low concentrations. However, one limitation of using 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is its solubility. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is poorly soluble in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. One area of research is to further understand the mechanism of action of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. This will help to identify potential targets for the development of new anti-cancer therapies. Another area of research is to investigate the potential therapeutic applications of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile for inflammatory diseases. Additionally, research could focus on developing more soluble forms of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile for easier use in lab experiments.
Synthesemethoden
The synthesis of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile involves a multi-step process that begins with the reaction of 4-nitrophthalonitrile with 2-aminobenzylamine to form 4-(2-aminobenzylamino)nitrophthalonitrile. This intermediate is then reacted with 2-chloro-6-nitrobenzyl chloride to form 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. The final product is purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of multiple cancer cell lines, including lung, breast, and colon cancer. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to have anti-inflammatory effects and has potential therapeutic applications for inflammatory diseases.
Eigenschaften
IUPAC Name |
4-indolo[3,2-b]quinoxalin-6-yl-5-nitrobenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N6O2/c23-11-13-9-19(20(28(29)30)10-14(13)12-24)27-18-8-4-1-5-15(18)21-22(27)26-17-7-3-2-6-16(17)25-21/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIKKSKGAXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C(=C5)C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.